Cyclopentanone, 2-(methoxymethoxy)-

Description

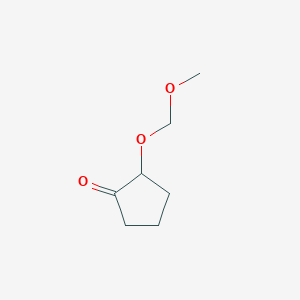

Cyclopentanone, 2-(methoxymethoxy)- is a substituted cyclopentanone derivative characterized by a methoxymethoxy (-OCH₂OCH₃) functional group at the 2-position of the cyclopentanone ring. This ether-containing substituent distinguishes it from other cyclopentanone derivatives and influences its physicochemical properties, such as solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-(methoxymethoxy)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-5-10-7-4-2-3-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGAHMZHIBIMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentanone, 2-(methoxymethoxy)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities, as well as its biotransformation processes.

Antimicrobial Activity

Research has indicated that derivatives of cyclopentanone compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain methoxy-substituted cyclopentanones demonstrate efficacy against various bacterial strains. In particular, the compound's ability to inhibit the growth of pathogens suggests its potential use in developing antimicrobial agents .

Anticancer Properties

Cyclopentanone derivatives have been evaluated for their anticancer activities through in vitro studies. A notable study demonstrated that cyclopentanone, 2-(methoxymethoxy)- showed cytotoxic effects against human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further pharmacological development .

Antioxidant Activity

The antioxidant potential of cyclopentanone, 2-(methoxymethoxy)- was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibits significant free radical scavenging activity, contributing to its protective effects against oxidative stress-related diseases .

Biotransformation Studies

Understanding the biotransformation of cyclopentanone derivatives is crucial for assessing their metabolic pathways and pharmacokinetics. In a study involving plant cell cultures, the biotransformation of 2-(4-methoxybenzyl)cyclopentanone was investigated. This research highlighted the role of specific enzymes in modifying the compound's structure, potentially enhancing its bioactivity and therapeutic efficacy .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study published in Phytochemistry explored the antimicrobial properties of various cyclopentanone derivatives, including 2-(methoxymethoxy)-. Results showed effective inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Against Cancer Cells :

- Antioxidant Mechanisms :

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives:

Cyclopentanone derivatives are widely used as intermediates in organic synthesis. The presence of the methoxymethoxy group allows for various transformations, including:

- Alkylation reactions : The compound can undergo alkylation to form more complex molecules.

- Aldol reactions : It can participate in aldol reactions to create larger carbon frameworks.

Case Study:

A study published in Macromolecular Bioscience highlighted the use of cyclopentanone derivatives in synthesizing zwitterionic polymers for improved cryopreservation techniques. The research demonstrated that these compounds could enhance cell viability during freezing processes, indicating their potential in biomedical applications .

Fragrance Industry

Cyclopentanones are commonly utilized as fragrance ingredients due to their pleasant odor profile. The safety assessment conducted by the RIFM Expert Panel indicates that cyclopentanones have low acute toxicity and minimal skin irritation potential at typical usage levels. This makes them suitable for use in cosmetic and personal care products .

Table 1: Safety Profile of Cyclopentanones

| Property | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Minimal |

| Genotoxicity | None observed |

| Sensitization Potential | Weak sensitizers identified |

Cryoprotectant Applications

Recent research indicates that cyclopentanone derivatives can serve as effective cryoprotectants in biotechnology. The unique properties of these compounds allow them to prevent ice crystal formation during the freezing process, which is crucial for preserving biological samples.

Research Findings:

A study explored the cryoprotective effects of aqueous solutions containing cyclopentanone derivatives. The results showed that these solutions could maintain higher cell viability compared to traditional cryoprotectants like DMSO (Dimethyl Sulfoxide). This suggests that cyclopentanone derivatives could be optimized for use in cell preservation technologies .

Pharmaceutical Applications

Cyclopentanone derivatives are being investigated for their potential therapeutic effects. Their structural similarity to known bioactive compounds allows them to be explored as candidates for drug development.

Case Study:

Research has indicated that specific cyclopentanone derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions associated with inflammation .

Comparison with Similar Compounds

The following analysis compares Cyclopentanone, 2-(methoxymethoxy)- with structurally related cyclopentanone derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Group Comparisons

Key Observations :

- The methoxymethoxy group in the target compound introduces ether-based hydrophilicity, contrasting with sulfonyl (electron-withdrawing) or benzylidene (π-conjugated) substituents in analogs.

- Derivatives with conjugated systems (e.g., benzylidene or acryloyl groups) exhibit enhanced antioxidant and enzyme inhibition activities due to extended π-electron delocalization .

Antioxidant Capacity

- Compound 3d [(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-...]: Demonstrated potent free radical scavenging (IC₅₀ = 8.2 µM) due to phenolic -OH and methoxy groups, which stabilize radicals via resonance .

- Target Compound: The absence of phenolic -OH in Cyclopentanone, 2-(methoxymethoxy)- may reduce radical scavenging efficacy compared to 3d. However, the ether group could improve metabolic stability .

Enzyme Inhibition

- ACE Inhibition : Compound 3d showed the strongest ACE inhibition (IC₅₀ = 12.4 µM), attributed to hydrogen bonding between its hydroxyl groups and the enzyme’s active site .

- Tyrosinase Inhibition : Derivatives like 2e and 3e (IC₅₀ = 9.5–11.3 µM) rely on methoxy and benzylidene groups for metal chelation in the enzyme’s copper center .

- Target Compound : The methoxymethoxy group may exhibit weaker enzyme binding compared to hydroxyl or benzylidene substituents, limiting inhibitory potency.

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

According to a U.S. patent (Patent US7345181B2), the synthesis of cyclopentanone derivatives bearing methoxymethoxy protective groups is part of a multi-step process involving:

- Starting from a cyclopentanone precursor with a hydroxy group.

- Conversion of the hydroxy group into a MOM ether via reaction with methoxymethyl chloride (MOM-Cl) or similar reagents.

- Use of bases such as imidazole or triethylamine in solvents like dimethylformamide (DMF) to facilitate the protection reaction.

- Control of temperature (often 0°C to room temperature) to optimize yield and minimize side reactions.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Cyclopentanone derivative with 2-hydroxy group | Starting material |

| 2 | Methoxymethyl chloride (MOM-Cl), imidazole, DMF | MOM protection reaction |

| 3 | Stirring at 0°C to room temperature for 12 hours | Reaction time and temperature |

| 4 | Work-up with hexane extraction, drying over MgSO4 | Isolation and purification |

The yield reported for similar MOM-protected cyclopentanone derivatives is typically high, around 70-90%, depending on the substrate and reaction scale.

Stepwise Mechanistic Insights

The MOM protection proceeds via nucleophilic substitution where the hydroxy oxygen attacks the electrophilic methoxymethyl chloride, displacing chloride ion and forming the methoxymethoxy ether. Imidazole acts both as a base to deprotonate the hydroxy group and as a nucleophilic catalyst enhancing the reaction rate.

Related Synthetic Transformations

The compound cyclopentanone, 2-(methoxymethoxy)- is often synthesized as an intermediate in more complex synthetic sequences, such as:

- Stereoselective 1,4-addition reactions to α,β-unsaturated ketones.

- Reduction of ketones to α-alcohols followed by halide substitution.

- Intramolecular cyclizations to form bicyclic or polycyclic structures.

These transformations are facilitated by the presence of the MOM protective group, which is stable under many reaction conditions but can be selectively removed later.

Comparative Data Table: Key Parameters in MOM Protection of Cyclopentanone Derivatives

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents preferred |

| Base | Imidazole, Triethylamine | To neutralize HCl byproduct |

| Temperature | 0°C to 25°C | Lower temps reduce side reactions |

| Reaction time | 6 to 12 hours | Sufficient for complete conversion |

| Yield | 70-90% | High yield with optimized conditions |

| Purification method | Silica gel chromatography, extraction | Standard organic work-up |

Industrial Scale Preparation Considerations

While direct literature on industrial scale preparation of cyclopentanone, 2-(methoxymethoxy)- is limited, analogous processes for related cyclopentanone derivatives suggest:

- Use of continuous stirring and temperature control reactors.

- Efficient removal of byproducts such as HCl and excess reagents.

- Solvent recovery systems, especially for DMF and hexane.

- Purification via column chromatography or crystallization depending on purity requirements.

Supporting Research Findings

- The U.S. patent (US7345181B2) details multi-step synthetic routes where cyclopentanone derivatives bearing MOM groups are intermediates in prostaglandin synthesis, demonstrating the robustness of the MOM protection strategy in complex molecule assembly.

- The preparation methods emphasize the importance of controlling reaction conditions to achieve stereoselectivity and high yield.

- No direct alternative preparation methods for cyclopentanone, 2-(methoxymethoxy)- were found in other patents or literature, indicating the MOM protection approach is the standard method.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.